molecular formula C8H5BrN2O2 B1290501 2-(2-Bromo-4-nitrophenyl)acetonitrile CAS No. 543683-48-3

2-(2-Bromo-4-nitrophenyl)acetonitrile

Cat. No.: B1290501
CAS No.: 543683-48-3
M. Wt: 241.04 g/mol
InChI Key: SLKNLFRUKRDJJG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrN2O2. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a bromo and a nitro group on the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

The synthesis of 2-(2-Bromo-4-nitrophenyl)acetonitrile typically involves the bromination of 4-nitrophenylacetonitrile. The reaction is carried out in the presence of a solvent such as chlorobenzene, and bromine is added dropwise at a controlled temperature of 26-28°C. The reaction mixture is then heated to remove hydrogen bromide, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-(2-Bromo-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromo-4-nitrophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenyl)acetonitrile involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

2-(2-Bromo-4-nitrophenyl)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and be used in diverse applications.

Properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKNLFRUKRDJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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